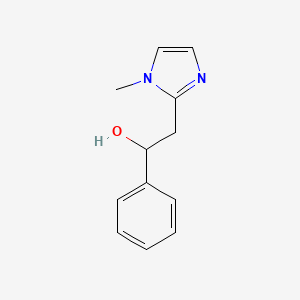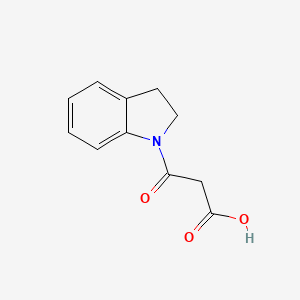
3-(1-Indolinyl)-3-oxopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Indolinyl)-3-oxopropionic acid, also known as indole-3-pyruvic acid (IPA), is an organic compound that belongs to the class of indole derivatives. IPA is a key intermediate in the biosynthesis of the plant hormone auxin, which plays a vital role in plant growth and development. In recent years, IPA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mechanism of Action
The mechanism of action of IPA is complex and involves multiple pathways. In plants, IPA acts as a precursor for the synthesis of the plant hormone auxin, which regulates various physiological processes such as cell elongation, root development, and fruit ripening. In humans, IPA has been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which play a crucial role in inflammation and oxidative stress.
Biochemical and Physiological Effects
IPA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. IPA has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPA is its versatility and potential applications in various fields. IPA is relatively easy to synthesize and can be used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of IPA is its instability, which can make it difficult to work with in lab experiments.
Future Directions
There are numerous future directions for research on IPA. One potential area of research is the development of new methods for the synthesis of IPA, which could improve its stability and make it easier to work with in lab experiments. Another area of research is the identification of new applications for IPA, such as its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the complex mechanisms of action of IPA and its potential interactions with other signaling pathways.
Synthesis Methods
IPA can be synthesized through various methods, including chemical synthesis and biological methods. The chemical synthesis of IPA involves the reaction of indole and pyruvic acid in the presence of a catalyst. The biological synthesis of IPA involves the use of microorganisms such as bacteria and fungi, which produce IPA through the tryptophan biosynthesis pathway.
Scientific Research Applications
IPA has been extensively studied for its potential applications in various fields. In agriculture, IPA has been shown to promote plant growth and enhance crop yield. In medicine, IPA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. IPA has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.
properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-3-oxopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

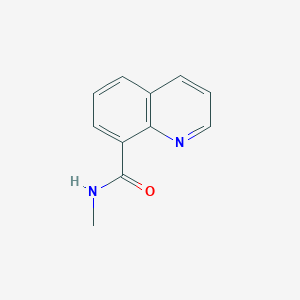

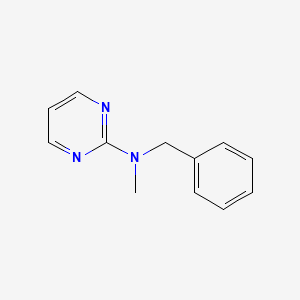
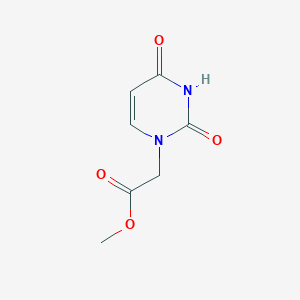
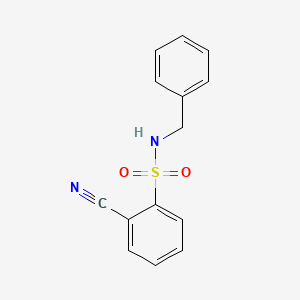
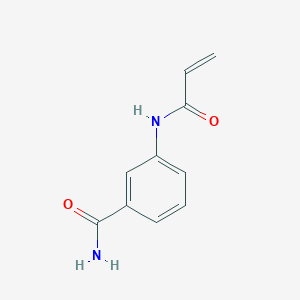

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
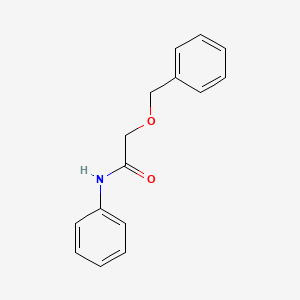
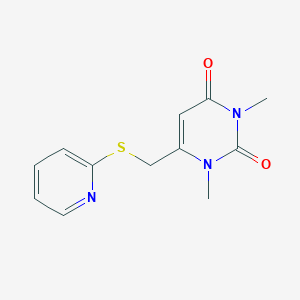
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
